molecular formula C16H17NO4S B2635253 N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941881-08-9

N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2635253
CAS No.: 941881-08-9
M. Wt: 319.38
InChI Key: VBAPOERGGHYJOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .

Scientific Research Applications

Novel Synthesis Approaches and Catalytic Applications

  • A study introduced a novel N-bromo sulfonamide reagent for the synthesis of complex molecules, highlighting the use of non-toxic materials and efficient reaction processes (Khazaei, Abbasi, & Moosavi-Zare, 2014).
  • Research on sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, demonstrating the methodological advancements in synthesizing compounds with potential biological activities (Abbasi et al., 2019).

Potential Biological Activities

  • A study on sulfonamides bearing the 1,4-benzodioxin ring aimed to explore their antibacterial potential and suitability as therapeutic agents for inflammatory diseases, highlighting the synthesis and characterization of new compounds (Abbasi et al., 2017).
  • Another research explored the synthesis of stereodefined C-substituted morpholines and related heterocycles from α-phenylvinylsulfonium salts, indicating a route for creating molecules with specific regio- and diastereoselectivity (Matlock et al., 2015).

Chemical Properties and Synthesis Techniques

  • The preparation of cyclic acetals, dithioacetals, and benzodioxepines using sulfonated charcoal as a catalyst was discussed, showcasing an efficient method for synthesizing these compounds under mild conditions (Patney, 1991).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on the body .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes appropriate handling, storage, and disposal procedures .

Future Directions

This involves potential applications and areas of future research for the compound .

Properties

IUPAC Name

N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-4-2-5-13(10-12)17-22(18,19)14-6-7-15-16(11-14)21-9-3-8-20-15/h2,4-7,10-11,17H,3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAPOERGGHYJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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